molecular formula C17H14ClN3O2S B11021194 N-(2-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(2-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11021194
M. Wt: 359.8 g/mol
InChI Key: LJDZUNDGJMSFGK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 2-chlorobenzyl group. The 1,2,3-thiadiazole ring contributes to its stability and bioactivity, while the substituents modulate physicochemical properties and target interactions .

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H14ClN3O2S/c1-23-13-8-6-11(7-9-13)15-16(24-21-20-15)17(22)19-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,19,22)

InChI Key

LJDZUNDGJMSFGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach involves cyclizing thiosemicarbazide precursors with acyl chlorides or carboxylic acids. For example:

Step 1: Synthesis of 4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carbonyl Chloride

  • Reactants : 4-Methoxybenzaldehyde, thiosemicarbazide, and phosphorus pentachloride (PCl₅).

  • Mechanism :

    • Condensation of 4-methoxybenzaldehyde with thiosemicarbazide forms a thiosemicarbazone intermediate.

    • Cyclization with PCl₅ generates the 1,2,3-thiadiazole ring via intramolecular sulfur incorporation.

    • Subsequent treatment with oxalyl chloride converts the carboxylic acid to an acyl chloride.

Step 2: Amide Coupling with 2-Chlorobenzylamine

  • Reactants : Thiadiazole-5-carbonyl chloride, 2-chlorobenzylamine, and a base (e.g., triethylamine).

  • Conditions : Room temperature, anhydrous dichloromethane (DCM).

  • Yield : 70–85% after purification by recrystallization.

Table 1: Representative Reaction Conditions

StepReactantsReagents/ConditionsYield (%)
1Thiosemicarbazide, PCl₅Reflux in DCM, 6 h65–75
2Acyl chloride, amineDCM, Et₃N, 25°C, 2 h70–85

Alternative Pathway: Oxidative Cyclization

Step 1: Formation of Thiadiazole via Diazonium Salt

  • Reactants : 4-Methoxyphenylhydrazine, thiourea, and sodium nitrite (NaNO₂).

  • Mechanism :

    • Diazotization of 4-methoxyphenylhydrazine with NaNO₂/HCl forms a diazonium salt.

    • Reaction with thiourea under acidic conditions induces cyclization to form the thiadiazole core.

Step 2: Carboxamide Functionalization

  • Reactants : Thiadiazole-5-carboxylic acid, 2-chlorobenzylamine, coupling agents (e.g., EDCl/HOBt).

  • Conditions : DMF, 0°C to room temperature, 12 h.

  • Yield : 60–75% after column chromatography.

Key Advantage : Avoids handling unstable acyl chlorides.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Cyclization Step : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce yields due to side reactions. Non-polar solvents (e.g., toluene) favor cyclization but require higher temperatures.

  • Coupling Step : Anhydrous DCM minimizes hydrolysis of the acyl chloride.

Table 2: Solvent Optimization for Cyclization

SolventTemperature (°C)Yield (%)
DMF10055
Toluene11070
THF6560

Catalysts and Additives

  • PCl₅ vs. POCl₃ : PCl₅ provides higher yields (75%) compared to POCl₃ (60%) in acyl chloride formation.

  • Coupling Agents : EDCl/HOBt outperforms DCC in minimizing racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 3.82 (s, 3H, OCH₃),

    • δ 4.68 (d, 2H, J = 6.0 Hz, CH₂),

    • δ 7.25–7.45 (m, 4H, aromatic).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).

  • HRMS : m/z 359.8 [M+H]⁺.

Table 3: Comparative Spectral Data

TechniqueKey PeaksAssignment
¹³C NMRδ 167.8 (C=O), δ 160.1 (C-OCH₃)Carbonyl, methoxy
UV-Visλ_max = 275 nmπ→π* transition

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

  • Issue : Competing formation of 1,3,4-thiadiazole isomers.

  • Solution : Use of bulky directing groups (e.g., 4-methoxyphenyl) to favor 1,2,3-thiadiazole formation.

Purification Difficulties

  • Issue : Similar polarities of starting materials and product.

  • Solution : Gradient elution chromatography (hexane/EtOAc) or recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (): This positional isomer replaces the 2-chlorobenzyl group with a 4-chlorobenzyl substituent. For example, the 2-chloro derivative may exhibit better membrane permeability due to reduced steric hindrance compared to the 4-chloro analog .
  • N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide () :
    This compound replaces the benzyl group with a 3-chloro-4-methoxyphenyl carboxamide. The additional methoxy group enhances hydrophilicity, which could improve solubility but reduce lipophilicity (logP), impacting bioavailability .

Thiadiazole-Based Bioactive Compounds ()

Several 1,2,3-thiadiazole-5-carboxamide analogs were designed as insecticidal agents by mimicking (E)-β-farnesene (EBF). Key examples include:

  • Compound 8d : Naphthyl substituent showed 63.1% repellent activity against Myzus persicae.
  • Compound 8l : 4-Methyl-pyridinyl group exhibited 61.3% repellent activity.
  • Compound 8m : 5-Methyl-pyridinyl group achieved 63.4% repellent activity.

These analogs demonstrate that electron-rich aromatic groups (naphthyl, pyridinyl) enhance repellent activity compared to the parent EBF. However, the target compound’s 2-chlorobenzyl and 4-methoxyphenyl groups may prioritize different bioactivity profiles, such as enzyme inhibition or receptor binding .

IDO1 Inhibitors ()

  • Compound-24: N-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide. This analog replaces the 2-chlorobenzyl group with a 3,4-dimethoxyphenethyl chain. The target compound’s 2-chloro substituent may enhance hydrophobic interactions in different therapeutic contexts .

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Properties/Bioactivity Reference
Target Compound 4-(4-methoxyphenyl), N-(2-chlorobenzyl) High stability, potential enzyme inhibition
4-Chloro Isomer 4-(4-methoxyphenyl), N-(4-chlorobenzyl) Altered steric effects, reduced permeability
Compound 8d (EBF analog) Naphthyl group 63.1% repellent activity (insecticidal)
Compound-24 (IDO1 inhibitor) 3,4-dimethoxyphenethyl Enhanced H-bonding for enzyme inhibition

Biological Activity

N-(2-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole derivatives class, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H12ClN3OS
  • Molecular Weight : 329.8 g/mol
  • IUPAC Name : N-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
  • Canonical SMILES : C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3Cl

This compound features a thiadiazole ring, which is known for its role in various biological activities due to its unique electronic properties and ability to interact with biological macromolecules.

Antimicrobial Properties

Thiadiazole derivatives, including this compound, have been shown to possess significant antimicrobial properties. Research indicates that compounds within this class exhibit activity against a range of pathogens:

Pathogen Type Activity
BacterialModerate to strong inhibition
FungalEffective against various strains
ViralPotential antiviral properties

These activities may be attributed to the compound's ability to inhibit key enzymes or disrupt cellular processes in these organisms.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer cell lines expressing Bcl-2, a protein involved in regulating apoptosis. The following table summarizes findings from relevant studies:

Study Cell Line IC50 (µM) Effect
Zheng et al. (2021)MDA-MB-231 (breast cancer)1.61 ± 1.92Significant growth inhibition
Zheng et al. (2021)HeLa (cervical cancer)1.98 ± 1.22Significant growth inhibition

These results suggest that this compound may share similar mechanisms of action that contribute to its anticancer effects.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell growth and apoptosis. The presence of the thiadiazole ring enhances its potential to act as an enzyme inhibitor or DNA intercalator.

Case Study 1: Anticancer Activity Assessment

In a recent study assessing the anticancer effects of thiadiazole derivatives, researchers evaluated this compound against various cancer cell lines. The results indicated a promising anticancer profile with significant inhibition rates observed in Bcl-2-expressing cells.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of this compound against common bacterial and fungal strains. The findings revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as several fungal species.

Q & A

Q. Critical Parameters :

  • Temperature Control : Excess heat during cyclization can lead to byproducts (e.g., over-oxidation) .
  • Reagent Purity : Impurities in EDCI or amines reduce coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .

Which characterization techniques are most effective for confirming the structural integrity of this compound, and how should data interpretation be approached?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from chlorobenzyl at δ 7.2–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) resonance at ~165–170 ppm and thiadiazole ring carbons .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazole backbone .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Data Interpretation : Cross-reference experimental spectra with computational predictions (e.g., PubChem data ) and analogous compounds .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 1,2,3-thiadiazole carboxamide derivatives?

Advanced Research Question
Methodology :

  • Variation of Substituents :

    Substituent PositionModifications TestedObserved BioactivitySource
    Benzyl (N-position)2-Cl vs. 4-F vs. H2-Cl enhances cytotoxicity
    Methoxyphenyl (C4)-OCH₃ vs. -NO₂-OCH₃ improves solubility
  • Bioassays : Screen against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains to correlate substituents with IC₅₀ values .

  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or kinases .

Optimization Strategy : Prioritize electron-withdrawing groups (e.g., Cl) at the benzyl position and hydrophilic groups (e.g., -OCH₃) on the phenyl ring .

What methodological approaches are used to resolve contradictions in biological activity data among structurally similar 1,2,3-thiadiazole carboxamides?

Advanced Research Question

  • Meta-Analysis : Compare datasets from independent studies (e.g., anti-cancer activity in vs. ) to identify outliers .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Proteomic Profiling : Use affinity chromatography to identify off-target interactions that may explain divergent results .

Case Study : A compound with a 2-chlorobenzyl group showed higher cytotoxicity in but lower activity in . This discrepancy was resolved by controlling for cell line-specific expression of metabolic enzymes .

What advanced biophysical techniques are suitable for elucidating the target interaction mechanisms of this compound?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to purified targets like EGFR or PARP .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., PDB ID: 2GN for analogous benzamides ).

Example : SPR analysis revealed sub-µM affinity for tubulin, supporting anti-mitotic activity observed in cell-based assays .

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